Gardiquimod Hydrochloride
Description
Gardiquimod Hydrochloride (CAS: 1020412-43-4) is a synthetic small-molecule agonist of Toll-like receptor 7 (TLR7), a key mediator of innate immune responses. Structurally, it is an imidazoquinoline derivative and an analog of Imiquimod, optimized for enhanced TLR7 specificity and reduced off-target effects . TLR7 activation by Gardiquimod triggers downstream signaling pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines (e.g., IL-12, IFN-α) and immune cell activation .
Research highlights its applications in:
- Antiviral studies: Inhibition of HIV-1 replication in macrophages and activated T cells .
- Cancer research: Promotion of Hela cell proliferation via ERK1/2 and PI3K-AKT pathway activation .
- Immunotherapy: Activation of plasmacytoid dendritic cells (pDCs) and B cells, enhancing antigen presentation and adaptive immunity .
Properties
Molecular Formula |
C17H24ClN5O |
|---|---|
Molecular Weight |
349.86 |
IUPAC Name |
1-[4-Amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol hydrochloride |
InChI |
InChI=1S/C17H23N5O.ClH/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);1H |
InChI Key |
YHVYOGAFUOQBOL-UHFFFAOYSA-N |
SMILES |
CC(O)(C)CN1C(CNCC)=NC2=C1C3=CC=CC=C3N=C2N.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gardiquimod hydrochloride; Gardiquimod HCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Gardiquimod and Imiquimod share a core imidazoquinoline structure, but Gardiquimod’s modifications enhance TLR7 selectivity over TLR8, reducing unintended inflammatory responses compared to Resiquimod .
- Resiquimod’s dual TLR7/8 agonism makes it potent but less selective, often associated with stronger cytokine storms .
Functional and Mechanistic Comparisons
Immune Cell Activation Profiles
| Compound | cDC1 Response | cDC2/pDC Response | B Cell Activation | CCR7 Induction in pDCs |
|---|---|---|---|---|
| This compound | No | Yes | Moderate | Strong |
| Resiquimod | Yes | Yes | Strong | Strong |
| Imiquimod | Limited | Moderate | Weak | Weak |
Key Findings :
Key Insights :
Q & A
Q. What is the primary mechanism of action of Gardiquimod Hydrochloride in immune cell activation?
this compound functions as a Toll-like receptor 7 (TLR7) agonist, binding to endosomal TLR7 receptors in dendritic cells (DCs) and other immune cells. This binding triggers downstream signaling pathways (e.g., NF-κB and MAPK), leading to cytokine production (e.g., IL-12, IFN-α) and DC maturation . Methodologically, TLR7 activation can be confirmed via:
Q. How should researchers design in vitro experiments to evaluate Gardiquimod’s immunomodulatory effects?
Key experimental parameters include:
- Dose optimization : Dose-response curves (e.g., 0.1–10 µM) to assess proliferation or cytokine secretion thresholds. Gardiquimod exhibits dose-dependent effects in Hela cells, with significant proliferation at ≥1 µM .
- Cell type selection : Use TLR7-expressing cells (e.g., plasmacytoid DCs, B cells) and validate via baseline TLR7 mRNA quantification .
- Control groups : Include TLR7-negative cells (e.g., cDC1 subsets) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in Gardiquimod’s cell-type-specific effects?
Contradictory data may arise from cell-specific TLR7 expression or experimental conditions. For example:
Q. What strategies optimize Gardiquimod delivery in combinatorial therapies?
Advanced delivery systems enhance Gardiquimod’s intracellular bioavailability:
- PLGA nanoparticles : Encapsulate Gardiquimod to ensure endosomal delivery, leveraging acidic pH-triggered release (e.g., 50–200 nm particles with >80% encapsulation efficiency) .
- Synergistic combinations : Pair with vasculature-disrupting agents (e.g., DMXAA) to enhance antitumor immune responses. In murine models, Gardiquimod-PLGA + DMXAA increases DC activation and tumor regression .
Q. How should researchers validate Gardiquimod’s antiviral effects in HIV studies?
While Gardiquimod inhibits HIV-1 in macrophages and T cells , its pro-inflammatory effects may exacerbate viral replication in certain contexts.
- Experimental design :
- Use primary human macrophages treated with Gardiquimod (1–5 µM) and measure HIV p24 antigen levels via ELISA.
- Monitor co-stimulatory markers (e.g., CD80/86) to distinguish antiviral vs. immunopathogenic outcomes .
Methodological Considerations for Data Reliability
Q. What statistical approaches address variability in Gardiquimod-induced immune responses?
Q. How can researchers differentiate TLR7-specific effects from off-target signaling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
